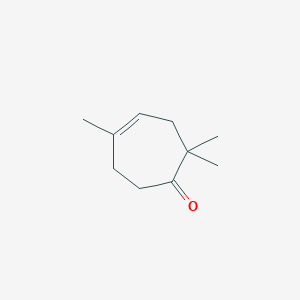
2,2,5-Trimethyl-4-cyclohepten-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,5-Trimethyl-4-cyclohepten-1-one (TCH) is a cyclic ketone that is widely used in the field of chemical research due to its unique chemical properties. TCH is a colorless liquid that has a strong odor and is commonly used as a flavoring agent in the food industry. However, its main application is in the field of scientific research, where it is used as a reagent for the synthesis of various compounds.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis Applications
Ring Expansion Techniques : A study by Ito et al. (2003) explores the one-carbon ring expansion of cycloalkanones to conjugated cycloalkenones, specifically focusing on 2-cyclohepten-1-one as a product. This process involves reactants like diethylzinc and diiodomethane and intermediates such as 1-trimethylsilyloxycyclohexene and 1-trimethylsilyloxybicyclo[4.1.0]heptane, highlighting the chemical versatility of cycloalkenones (Ito et al., 2003).
Cyclization and Rearrangement Reactions : Shook et al. (1993) reported on the stereocontrolled double ring expansion of fused allylidenecyclopropanes, providing a novel route to hydroazulenes and other fused bicyclic systems. This research demonstrates the potential of cycloheptenones in complex molecular rearrangements (Shook et al., 1993).
Chemical Properties and Reactions
Functionalization and Building Blocks : Pitsch et al. (2001) presented a two-step synthesis of a functionalized and chiral cyclohepten-one, which can serve as a useful building block in synthesis. This highlights the role of cycloheptenones in creating chiral and functionalized molecules for broader applications (Pitsch et al., 2001).
Metallacycle Formation in Catalysis : Emrich et al. (1997) identified η5-Cyclopentadienyl-stabilized metallacyclopentane and -cycloheptane derivatives of chromium, supporting a metallacyclic mechanism in the chromium-catalyzed selective trimerization of ethylene. This study illustrates the role of cycloheptenones in metallacycle formation, which is crucial in catalytic processes (Emrich et al., 1997).
Molecular Dynamics and Structural Analysis
Dynamic Properties and Equilibrium Studies : Gridnev et al. (1998) synthesized cycloheptatrienyl(dipropyl)borane and studied its dynamic properties and equilibrium with 7-dipropylborylnorcaradiene, providing insights into the thermodynamic parameters and activation barriers. This research offers an understanding of the dynamic nature of cycloheptenones under various conditions (Gridnev et al., 1998).
Photochemistry and Structural Analysis : The study by Bunce et al. (1991) on the photochemistry of cis-4,4-diphenyl-2-cyclohepten-1-one reveals the unique behavior of this compound under irradiation, leading to cycloaddition products and providing insights into the structure and stereochemistry of photochemically-derived cycloheptenone dimers (Bunce et al., 1991).
Eigenschaften
CAS-Nummer |
19822-67-4 |
|---|---|
Produktname |
2,2,5-Trimethyl-4-cyclohepten-1-one |
Molekularformel |
C10H16O |
Molekulargewicht |
152.23 g/mol |
IUPAC-Name |
2,2,5-trimethylcyclohept-4-en-1-one |
InChI |
InChI=1S/C10H16O/c1-8-4-5-9(11)10(2,3)7-6-8/h6H,4-5,7H2,1-3H3 |
InChI-Schlüssel |
SKKTZNHVYFHGDC-UHFFFAOYSA-N |
SMILES |
CC1=CCC(C(=O)CC1)(C)C |
Kanonische SMILES |
CC1=CCC(C(=O)CC1)(C)C |
Andere CAS-Nummern |
19822-67-4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



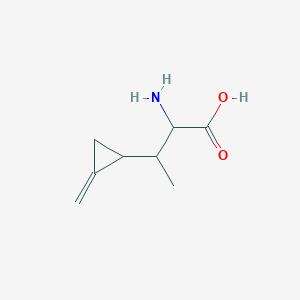
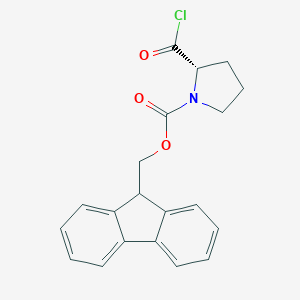



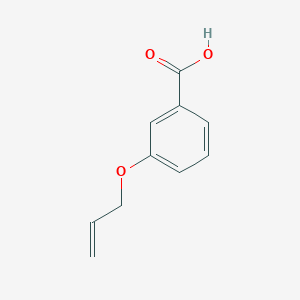
![Disodium;[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12924.png)
![2-{4-[Ethyl(2-hydroxyethyl)amino]-2-nitroanilino}ethan-1-ol](/img/structure/B12925.png)
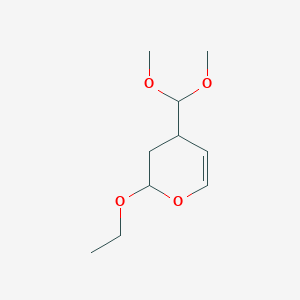

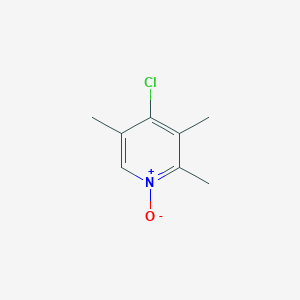


![Peroxide, [1,4-phenylenebis(1-methylethylidene)]bis[(1,1-dimethylethyl)](/img/structure/B12941.png)